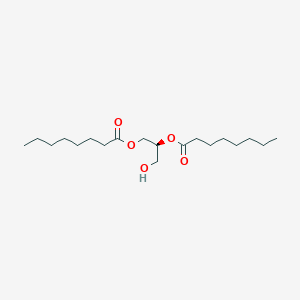

1,2-Dioctanoyl-sn-Glycerol

Übersicht

Beschreibung

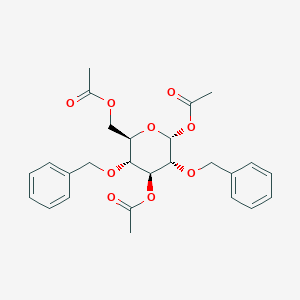

1,2-dioctanoyl-sn-glycerol is 1,2-diacyl-sn-glycerol in which both the 1- and 2-acyl groups are specified as octanoyl. Formula C19H36O5. It is a 1,2-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 2,3-dioctanoyl-sn-glycerol.

Wissenschaftliche Forschungsanwendungen

Aktivierung der Proteinkinase C (PKC)

1,2-Dioctanoyl-sn-Glycerol ist ein zellgängiger Aktivator der Proteinkinase C (PKC) . PKC ist eine Familie von Proteinkinasen, die eine wichtige Rolle in verschiedenen Signaltransduktionswegen spielen. Die Aktivierung von PKC hat Auswirkungen auf eine Vielzahl von biologischen Prozessen und Krankheiten, darunter Krebs, Diabetes und Herz-Kreislauf-Erkrankungen.

Nachahmung von Tumor-fördernden Phorbolestern

Es wurde gezeigt, dass diese Verbindung die Wirkungen von Tumor-fördernden Phorboldiestern nachahmt . Phorbolester sind dafür bekannt, das Tumorwachstum und die -progression zu fördern, und die Fähigkeit von this compound, diese Wirkungen nachzuahmen, kann nützlich sein, um die Mechanismen der Tumorförderung zu untersuchen und Antikrebsmittel zu testen.

Studium der Mitogenese

This compound kann die Auswirkungen von Phorboldiestern auf die Mitogenese nachahmen . Mitogenese ist die Stimulation der Mitose, ein Prozess, bei dem sich Zellen teilen und replizieren. Diese Eigenschaft kann in der Forschung genutzt werden, um Zellteilung und -wachstum zu verstehen, was Auswirkungen auf das Verständnis von Krankheiten wie Krebs hat.

Bindung und Wirkung des epidermalen Wachstumsfaktors (EGF)

Es wurde gezeigt, dass diese Verbindung die Wirkungen von Phorboldiestern auf die Bindung und Wirkung des epidermalen Wachstumsfaktors in intakten Zellen nachahmt . EGF ist ein Wachstumsfaktor, der das Zellwachstum, die Proliferation und die Differenzierung stimuliert. Das Verständnis der Wirkung von EGF kann bei der Untersuchung von Wundheilung, Geweberegeneration und Krebs helfen.

Lipidbiochemie-Forschung

This compound wird in der Lipidbiochemie-Forschung verwendet . Es ist eine Art von Glycerolipid, und seine Untersuchung kann Einblicke in den Lipidstoffwechsel, lipidbasierte Signalwege und lipidbedingte Krankheiten liefern.

Induktion der Akrosomreaktion in menschlichem Sperma

This compound und 1,2-Dioleoyl-sn-Glycerol sind in der Induktion der Akrosomreaktion in menschlichem Sperma nahezu gleich potent<a aria-label="2: " data-citationid="1688c87b-4ba3-03e8-12

Wirkmechanismus

Target of Action

The primary target of 1,2-Dioctanoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound is a cell-permeable analog of the second messenger Diacylglycerol (DAG), which is a physiological activator of PKC . It interacts with PKC, activating it and leading to the phosphorylation of other proteins . It has been shown to have a lower affinity for the α isoform of PKC than for the other isoforms .

Biochemical Pathways

The activation of PKC by this compound can affect various biochemical pathways. PKC plays a role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in DMSO and chloroform , suggesting that it may have good bioavailability due to its lipophilic nature.

Result of Action

The activation of PKC by this compound can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol esters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .

Biochemische Analyse

Biochemical Properties

1,2-Dioctanoyl-sn-glycerol interacts with various enzymes and proteins, particularly protein kinase C (PKC) . It exhibits lower affinity for the α isoform of PKC than for the other isoforms . The nature of these interactions involves the activation of PKC, which then influences various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its activation of PKC can lead to changes in these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly PKC . It activates PKC, leading to changes in gene expression . This activation can also result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with PKC . It can affect metabolic flux or metabolite levels . Detailed information on the specific enzymes or cofactors it interacts with is currently limited.

Eigenschaften

IUPAC Name |

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311778 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/8:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0116368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-48-9 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dioctanoyl-sn-glycerol (this compound) primarily acts as a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various signaling pathways. Its primary target is Protein Kinase C (PKC), which it activates by mimicking the action of endogenous DAG. [, , , , , , , , ]

- Phosphorylation of target proteins: PKC, upon activation, phosphorylates specific serine and threonine residues on its target proteins, altering their activity, localization, and interactions with other molecules. [, , , , , ]

- Modulation of ion channels: this compound has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, L-type calcium channels, and others, leading to changes in membrane potential, intracellular calcium levels, and cellular excitability. [, , , , ]

- Regulation of gene expression: In some cell types, PKC activation by this compound influences gene expression by activating transcription factors or modulating other signaling pathways that ultimately control gene transcription. [, , ]

ANone: The structural characterization of this compound is as follows:

A: this compound itself is not directly involved in catalyzing chemical reactions. Instead, it functions as a signaling molecule, mimicking the action of diacylglycerol (DAG) to activate Protein Kinase C (PKC). [, , , , , , , , ] Therefore, it does not possess intrinsic catalytic properties like a traditional enzyme. Its selectivity lies in its ability to activate PKC, albeit with some limitations in mimicking all aspects of DAG signaling.

ANone: While the provided research focuses primarily on experimental studies of this compound, computational chemistry and modeling can provide valuable insights into its interactions with PKC and other potential targets. Such methods can include:

ANone: While the provided research primarily focuses on the effects of this compound, understanding its SAR is crucial for developing more potent and selective PKC activators.

- Acyl chain length: The length of the acyl chains at the 1 and 2 positions of the glycerol backbone influences membrane permeability and PKC activating potency. [, ] this compound, with its eight-carbon acyl chains, exhibits good cell permeability.

- Stereochemistry: The sn-configuration of the glycerol backbone is crucial for activity, as the 1,3-isomer is generally inactive. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)